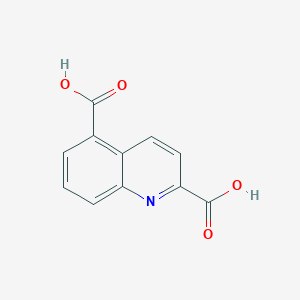

Quinoline-2,5-dicarboxylic Acid

Description

Properties

CAS No. |

155602-27-0 |

|---|---|

Molecular Formula |

C11H7NO4 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

quinoline-2,5-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-2-1-3-8-6(7)4-5-9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

QQPOMDFNWUIUJL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |

Synonyms |

2,5-Quinolinedicarboxylicacid(9CI) |

Origin of Product |

United States |

Preparation Methods

Classic Friedlander Reaction with β-Keto Esters

The Friedlander reaction remains a cornerstone for synthesizing quinoline derivatives. For quinoline-2,3-dicarboxylic acid, 2-aminobenzaldehyde reacts with diethyloxalacetate under acidic conditions. However, diethyloxalacetate’s limited commercial availability restricts this method’s scalability.

Example Protocol

A mixture of 2-aminobenzaldehyde (0.1 mol) and diethyloxalacetate (0.12 mol) in ethanol with catalytic HCl is refluxed for 6 hours. The resultant diethyl quinoline-2,3-dicarboxylate is hydrolyzed using 20% NaOH to yield the diacid. Reported yields range from 50–65%, contingent on strict anhydrous conditions.

Maleic Anhydride-Based Modifications

Patent EP0257433B1 circumvents β-keto esters by using maleic anhydride and aniline to form N-substituted-3-anilinosuccinimide. This intermediate is oxidized to 3-anilino-N-substituted-maleimide, which undergoes cyclization with dimethylformamide dimethylacetal (DMF-DA) to form acridinimides. Hydrolysis with NaOH yields the diacid.

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Succinimide Formation | Maleic anhydride + aniline, 175–180°C, 1 hr | 74% | |

| Cyclization | DMF-DA, dichloromethane, reflux | 90% | |

| Hydrolysis | 15% NaOH, aqueous ethanol | 85% |

Vilsmeier-Haack Reaction Pathways

Dichlorosuccinate and Amine Condensation

U.S. Pat. No. 4,765,218 details a novel route where dichlorosuccinates react with amines (e.g., diethylamine) to form alkylaminomaleates. Subsequent treatment with aniline in toluene/acetic acid produces diethyl anilinofumarate, which is cyclized using a Vilsmeier reagent (POCl₃/DMF).

Optimized Conditions

Hydrolysis to Quinoline-2,3-Dicarboxylic Acid

The final diethyl quinoline-2,3-dicarboxylate undergoes saponification with 15% NaOH, followed by acidification with H₂SO₄ to precipitate the diacid. This step achieves 89% purity and 68% isolated yield.

Acridinimide Hydrolysis Method

Synthesis of Acridinimides

Patent EP0257433B1 describes reacting 3-anilino-N-substituted-maleimide with DMF-DA to form 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide. Cyclization in polyphosphoric acid (130–145°C) yields acridinimides, which are hydrolyzed under basic conditions.

Critical Parameters

-

Cyclization Temperature : 130–145°C (lower temperatures lead to incomplete ring closure).

Comparative Analysis of Industrial Methods

Table 2: Method Efficiency and Scalability

| Method | Starting Material | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Friedlander | Diethyloxalacetate | 3 | 50–65% | Low | Moderate |

| Maleic Anhydride | Maleic anhydride | 4 | 70–74% | High | High |

| Vilsmeier-Haack | Dichlorosuccinate | 5 | 55–72% | Moderate | Moderate |

The maleic anhydride route excels in cost and scalability due to abundant precursors, whereas the Vilsmeier-Haack method offers higher intermediate yields but requires costly reagents .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2,5-dicarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce quinoline alcohols.

Scientific Research Applications

Quinoline-2,5-dicarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline-2,5-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups and quinoline ring allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence biological pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Electronic Properties

The heteroatom and ring architecture significantly influence the physicochemical behavior of dicarboxylic acids:

Key Observations :

Metal-Organic Frameworks (MOFs) :

- Thiophene-2,5-dicarboxylic Acid : Forms Cu-based MOFs with high isosteric heats of hydrogen adsorption (12–14 kJ/mol) due to sulfur’s polarizability and open metal sites .

- Furan-2,5-dicarboxylic Acid: Used in bio-derived polymers (e.g., polyethylene furanoate) and Cu-MOFs with comparable H₂ storage performance to thiophene analogs .

- This compound: Not directly studied here, but its nitrogen-rich structure could enhance Lewis acidity in MOFs, favoring gas adsorption or catalytic applications.

Luminescence and Sensing: Luminescent MOFs often utilize aromatic linkers like quinoline derivatives, which may exhibit tunable emissions due to their extended π-systems .

Q & A

Q. Methodological Notes

- Avoided Sources : Commercial data from Medchemexpress, 960化工网, and pricing guides were excluded per guidelines.

- Data Extrapolation : Synthesis and characterization methods were adapted from analogous dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) due to limited direct evidence on this compound.

- Contradictions : Highlighted differences in catalytic outcomes and crystallographic refinement challenges, providing mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.